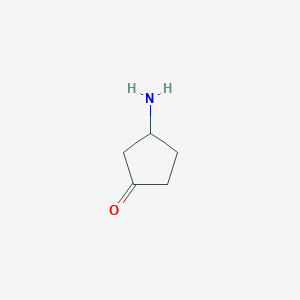

3-Aminocyclopentanone

Beschreibung

The exact mass of the compound this compound is 99.068413911 g/mol and the complexity rating of the compound is 90.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARUMXKMTDSSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708465 | |

| Record name | 3-Aminocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228748-71-7 | |

| Record name | Cyclopentanone, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Amino Ketones

Reactivity of the Ketone Group

The carbonyl group in 3-Aminocyclopentanone is susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic and can be attacked by various nucleophiles. The cyclopentane (B165970) ring structure can influence the rate and selectivity of these reactions due to steric hindrance. google.com

Reactivity of the Amine Group

The primary amino group in this compound is nucleophilic and can participate in a variety of reactions. After deprotection of any protecting groups, the free amine can react with aldehydes and ketones to form Schiff bases (imines). google.com It can also undergo acylation reactions to form amides and participate in nucleophilic substitution reactions. google.com

Chemical Reactivity and Functional Group Transformations of 3 Aminocyclopentanone

Transformations at the Carbonyl Group

The carbonyl group in 3-aminocyclopentanone is a key site for reactivity, readily undergoing reductions, nucleophilic additions, and condensation reactions.

Reductive Functionalization

The ketone functionality of this compound can be selectively reduced to the corresponding secondary alcohol, 3-aminocyclopentanol (B77102). This transformation is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, yielding either cis- or trans-3-aminocyclopentanol.

Catalytic hydrogenation is a common method for this reduction. Reagents such as palladium on carbon (Pd/C) or Raney nickel are effective catalysts in a hydrogen atmosphere. These reactions are typically carried out at pressures ranging from 0.1 to 2 MPa and temperatures between 20-50 °C.

Hydride reagents are also widely employed for the reduction of the cyclopentanone (B42830) carbonyl. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose. The reaction is typically performed in a protic solvent like methanol or ethanol at reduced temperatures (e.g., 0 °C) to enhance stereoselectivity. The presence of a β-amino group can direct the hydride attack, potentially leading to a mixture of diastereomers. The use of additives like ceric chloride (CeCl₃) with NaBH₄ can alter the stereoselectivity of the reduction by coordinating with the carbonyl oxygen, thereby influencing the trajectory of the incoming nucleophilic hydride.

| Reagent/Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂, 0.1-1 MPa, 20-50 °C | 3-Aminocyclopentanol |

| Raney Nickel | H₂, 0.1-2 MPa, 20-50 °C | 3-Aminocyclopentanol |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | 3-Aminocyclopentanol |

| NaBH₄ / CeCl₃ | Methanol | 3-Aminocyclopentanol (altered stereoselectivity) |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles.

Nucleophilic Additions:

Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl group to form tertiary alcohols after acidic workup. This reaction provides a powerful method for creating new carbon-carbon bonds at the C3 position of the cyclopentane (B165970) ring. The amino group must be protected prior to the reaction to prevent it from reacting with the Grignard reagent.

Wittig Reaction: The Wittig reaction converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.org A phosphonium ylide (Wittig reagent) attacks the ketone to form an alkene, yielding a 3-aminomethylenecyclopentane derivative. This reaction is a versatile method for introducing exocyclic double bonds. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgthermofisher.comlibretexts.org

Condensation Reactions:

Imine Formation: this compound can react with primary amines (R-NH₂) under acidic catalysis to form imines, also known as Schiff bases. researchgate.netlibretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This reversible reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is typically favored by removing water from the reaction mixture.

Enamine Formation: With secondary amines (R₂NH), this compound can form enamines. libretexts.orgresearchgate.netbyjus.comchemistrysteps.com The mechanism is similar to imine formation up to the iminium ion stage. libretexts.org Since there is no proton to lose from the nitrogen, a proton is removed from an adjacent carbon, resulting in a carbon-carbon double bond conjugated to the amino group. libretexts.orgbyjus.com Enamines are useful synthetic intermediates, acting as nucleophiles in their own right. researchgate.netchemistrysteps.com

Derivatization and Chemical Modifications of the Amino Moiety

The secondary amino group in this compound is nucleophilic and can be readily derivatized through various reactions, including protection, acylation, sulfonylation, and substitution.

Protecting Group Strategies (e.g., Boc Protection/Deprotection)

To prevent the amino group from undergoing unwanted side reactions during transformations at the carbonyl group or other parts of a molecule, it is often necessary to protect it. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its ease of removal.

Boc Protection: The amino group of this compound can be protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction yields N-Boc-3-aminocyclopentanone.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol are commonly used for deprotection, regenerating the free amine.

| Reaction | Reagents | Solvent |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, Et₃N) | Dichloromethane, THF, or Water |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Boc Deprotection | Hydrogen Chloride (HCl) | Dioxane, Methanol, or Isopropanol |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound can react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: The reaction with acyl chlorides or anhydrides, such as acetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivative. This reaction is a straightforward way to introduce an acyl group onto the nitrogen atom.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride, in the presence of a base. The resulting sulfonamides are often stable, crystalline solids.

Nucleophilic Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions.

N-Alkylation: The amine can be alkylated by reaction with alkyl halides, such as methyl iodide. pearson.com This reaction typically proceeds via an Sₙ2 mechanism. The reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, reductive amination is a more controlled approach, where this compound reacts with an aldehyde or ketone in the presence of a reducing agent.

N-Arylation: The Buchwald-Hartwig amination provides a powerful method for forming a carbon-nitrogen bond between the amine of this compound and an aryl halide or triflate. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org This palladium-catalyzed cross-coupling reaction is a versatile tool for the synthesis of N-aryl cyclopentanone derivatives. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org

| Reaction Type | Electrophile | Catalyst/Conditions | Product Class |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base | Alkylated Amine |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |

| N-Arylation | Aryl Halide/Triflate | Palladium Catalyst, Base | N-Aryl Amine |

Ring System Functionalization and Skeletal Rearrangements of this compound

The chemical reactivity of this compound is characterized by the interplay between its two functional groups: the secondary amine and the ketone. The strategic manipulation of these groups, often involving protection-deprotection sequences, allows for a range of transformations that can alter the cyclopentanone framework. These include the introduction of new substituents on the ring, as well as more profound skeletal changes such as ring expansion and contraction. Such modifications are pivotal in the synthesis of complex nitrogen-containing molecules and novel scaffolds for medicinal chemistry.

Functionalization of the Cyclopentanone Ring

The functionalization of the cyclopentanone ring of this compound predominantly involves reactions at the α-carbons relative to the carbonyl group. These transformations typically proceed through the formation of an enolate intermediate, which can then react with various electrophiles. To achieve regioselectivity and prevent undesired side reactions involving the amino group, it is common practice to first protect the amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate.

The presence of the protected amino group at the C3 position can influence the stereochemical outcome of these reactions. For instance, in the α-alkylation of N-Boc-3-aminocyclopentanone, the bulky Boc protecting group can direct the approach of the electrophile to the face of the enolate opposite to the substituent, leading to a degree of diastereoselectivity. The choice of base, solvent, and reaction temperature are critical parameters in controlling the formation of the kinetic versus the thermodynamic enolate, thereby influencing the position and stereochemistry of the newly introduced substituent.

| Reaction | Substrate | Reagents | Product | Description |

| α-Alkylation | N-Boc-3-aminocyclopentanone | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | 2-Alkyl-3-(N-Boc-amino)cyclopentanone | Introduction of an alkyl group at the α-position to the carbonyl. |

| α-Halogenation | N-Boc-3-aminocyclopentanone | N-Bromosuccinimide (NBS) | 2-Bromo-3-(N-Boc-amino)cyclopentanone | Introduction of a halogen atom, a versatile handle for further transformations. |

This table presents plausible functionalization reactions based on general principles of ketone chemistry.

Ring Expansion and Contraction Reactions

Skeletal rearrangements of the this compound ring can be achieved through various methods, with ring expansion being a notable transformation. A classic approach to achieve a one-carbon ring expansion of a cyclic ketone is the Tiffeneau-Demjanov rearrangement. wikipedia.orgdbpedia.orgorganicreactions.org This reaction involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid. wikipedia.orgsynarchive.com

In the context of this compound, a plausible pathway to a six-membered piperidinone ring would involve a two-step sequence. First, the N-protected this compound would be converted to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine. This would yield a 1-(aminomethyl)-3-(N-protected-amino)cyclopentanol. Subsequent treatment of this intermediate with nitrous acid would generate a diazonium ion, which, upon loss of nitrogen gas, would trigger a rearrangement cascade. The migration of one of the ring carbons would lead to the formation of a ring-expanded and more stable carbocation, which is then captured by the hydroxyl group to form the six-membered ketone.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | N-Boc-3-aminocyclopentanone | 1. TMSCN 2. LiAlH4 | 1-(Aminomethyl)-3-(N-Boc-amino)cyclopentanol | Cyanohydrin formation and reduction |

| 2 | 1-(Aminomethyl)-3-(N-Boc-amino)cyclopentanol | NaNO2, HCl | 4-(N-Boc-amino)piperidin-2-one | Tiffeneau-Demjanov Rearrangement wikipedia.orgdbpedia.orgorganicreactions.orgresearchgate.net |

This table outlines a hypothetical reaction sequence for the ring expansion of a this compound derivative.

Ring contraction reactions are less commonly reported for this specific scaffold but could theoretically be achieved through mechanisms like the Favorskii rearrangement, should a suitable α-haloketone derivative of this compound be prepared.

Stereoselective Alkylation and Arylation Strategies

Achieving stereocontrol in the functionalization of the this compound ring is crucial for the synthesis of enantiomerically pure target molecules. As mentioned, the existing stereocenter at C3, especially when bearing a bulky protecting group, can exert significant stereochemical influence on reactions at the α-carbons.

In the case of α-alkylation, the formation of the enolate can be followed by the approach of an electrophile from the less sterically hindered face of the molecule. For N-Boc-3-aminocyclopentanone, this would likely be the face opposite to the bulky Boc group, leading to a trans relationship between the C3 substituent and the newly introduced C2 substituent. The level of diastereoselectivity would be dependent on the size of the protecting group, the electrophile, and the reaction conditions. This principle of substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. The stereoselective alkylation of N-Boc protected lactams has been demonstrated, providing a precedent for similar reactivity in cyclic ketones. nih.gov

Stereoselective α-arylation of ketones is a more modern transformation, often accomplished using transition metal catalysis, such as palladium-catalyzed cross-coupling reactions of enolates or their synthetic equivalents with aryl halides. The development of chiral ligands for the metal catalyst can, in principle, allow for enantioselective arylations, or in the case of a chiral substrate like this compound, diastereoselective arylations through catalyst control, potentially overriding or reinforcing the inherent substrate bias.

| Strategy | Description | Key Factors | Potential Outcome |

| Substrate-Controlled Alkylation | The stereocenter at C3, bearing a bulky protecting group (e.g., Boc), sterically hinders one face of the enolate, directing the electrophile to the opposite face. | Size of the N-protecting group, nature of the electrophile, reaction temperature. | Formation of a major diastereomer with a predictable relative stereochemistry (e.g., trans product). |

| Catalyst-Controlled Arylation | Use of a chiral transition metal catalyst (e.g., Pd with a chiral phosphine ligand) to create a chiral environment around the reactive species, influencing the stereochemical outcome of the C-C bond formation. | Choice of chiral ligand, metal precursor, and reaction conditions. | Access to either diastereomer of the α-arylated product by selecting the appropriate enantiomer of the chiral ligand. |

This table summarizes strategies for achieving stereoselectivity in the functionalization of this compound.

Stereochemical Aspects in 3 Aminocyclopentanone Research

Enantioselective Synthesis and Control of Absolute Configuration

The synthesis of enantiomerically pure forms of 3-aminocyclopentanone and its derivatives is a significant challenge that has been addressed through various asymmetric strategies. These methods aim to establish the desired absolute configuration at the stereogenic centers, avoiding the formation of racemic mixtures.

One powerful approach involves organocatalytic cascade reactions. For instance, the O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition of α,β-unsaturated aldehydes with a β-keto ester bearing an electron-deficient olefin unit has been shown to produce polysubstituted cyclopentanones. nih.gov This method is highly effective in creating a cyclopentanone (B42830) ring with four contiguous stereocenters in a single step and with excellent enantioselectivity. nih.gov

Another strategy focuses on the intramolecular cyclization of chiral precursors. An example, though not directly yielding this compound, illustrates the principle of creating a chiral cyclopentane (B165970) ring. The enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, an excitatory amino acid, was achieved using an alkylidene carbene 1,5-C-H insertion reaction as the key step. nih.gov The ketone precursor for this cyclization was synthesized from Garner's aldehyde, a well-known chiral starting material. nih.gov This highlights the use of the "chiral pool" method, where readily available chiral molecules are used as starting materials to impart chirality to the final product.

Furthermore, formal vinylidene insertion into cyclopropanone equivalents has emerged as a route to enantioenriched alkylidenecyclobutanones. baranlab.orgchemrxiv.org While this produces a four-membered ring, subsequent ring expansion strategies could potentially be employed to access chiral cyclopentanones. The parent β-amino ketone can also be accessed through a one-pot aza-Michael addition to the resulting product, demonstrating a pathway to aminocyclic ketones. baranlab.orgchemrxiv.org

Table 1: Methodologies for Enantioselective Synthesis of Cyclopentanone Derivatives

| Methodology | Key Features | Example Application |

| Organocatalytic Double Michael Addition | Forms four contiguous stereocenters; Excellent enantioselectivity. | Synthesis of polysubstituted cyclopentanones. nih.gov |

| Intramolecular C-H Insertion | Utilizes a chiral precursor; Key cyclization step. | Synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. nih.gov |

| Formal Vinylidene Insertion | Generates enantioenriched cyclobutanones; Potential for ring expansion. | Synthesis of enantioenriched alkylidenecyclobutanones. baranlab.orgchemrxiv.org |

Diastereoselective Transformations and Induction

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of this compound, this is crucial when introducing new stereocenters into the molecule or when the compound itself acts as a chiral auxiliary to induce stereoselectivity in a reaction.

Domino reactions, or cascade reactions, have proven to be powerful tools for constructing complex carbocyclic frameworks with a high degree of diastereoselectivity. nih.gov For example, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can lead to polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov While this example forms a six-membered ring, similar principles can be applied to the synthesis of highly substituted cyclopentanones. The stereochemical outcome of such reactions is often governed by kinetic factors, such as the selective aldol cyclization pathway. nih.gov

Another example of achieving high diastereoselectivity is the [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes to form 7-azanorbornanes, with diastereomeric ratios up to >20:1. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, suggest that steric considerations in the transition state are often the primary drivers of the observed diastereoselectivity. nih.gov

In reactions involving existing chiral centers, such as those in a derivative of this compound, the resident chirality can influence the stereochemical outcome of subsequent transformations. This substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis. The inherent steric and electronic properties of the chiral substrate direct the incoming reagent to attack from a specific face of the molecule, leading to the preferential formation of one diastereomer.

Table 2: Examples of Diastereoselective Reactions for Carbocycle Synthesis

| Reaction Type | Key Features | Resulting Structure | Diastereomeric Ratio |

| Michael-Aldol Domino Reaction | Base-catalyzed; Forms multiple stereocenters. | Polyfunctional Cyclohexanones | Up to >20:1 |

| [3+2] Cycloaddition | Tertiary amine N-oxides and alkenes; Steric control. | 7-Azanorbornanes | Up to >20:1 |

Chiral Recognition and Resolution Methodologies

When an enantioselective synthesis is not feasible or desired, the separation of a racemic mixture of this compound into its constituent enantiomers becomes necessary. This process, known as chiral resolution, is a cornerstone of stereochemistry.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. chiralpedia.com This involves reacting the racemic amine of this compound with a chiral resolving agent, which is typically a chiral acid like tartaric acid. chiralpedia.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. chiralpedia.com Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure amine.

Enzymatic resolution is another powerful technique that relies on the high enantioselectivity of enzymes. chiralpedia.com For instance, lipases are often used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer. A study on the kinetic resolution of racemic 3-hydroxycyclopentanone, a close structural analog of this compound, successfully employed Pseudomonas cepacia lipase to achieve enantiomerically enriched (R)- and (S)-3-hydroxycyclopentanone. researchgate.net This demonstrates the potential of enzymatic methods for the resolution of this compound.

Chromatographic methods are also widely used for both analytical and preparative-scale separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Molecular docking studies can provide insights into the mechanisms of chiral recognition on these stationary phases, highlighting the importance of interactions such as hydrogen bonding and hydrophobic interactions. nih.gov

Table 3: Chiral Resolution Methodologies

| Method | Principle | Advantages |

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. | Scalable; Well-established technique. chiralpedia.com |

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme. | High selectivity; Mild reaction conditions. chiralpedia.comresearchgate.net |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Applicable to a wide range of compounds; Both analytical and preparative scales. chiralpedia.comnih.gov |

Conformational Analysis and Stereoelectronic Effects in Reactivity

The reactivity and properties of this compound are not only determined by its configuration but also by its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. Cyclopentane and its derivatives are not planar; they adopt puckered conformations to relieve torsional strain that would be present in a planar structure. libretexts.org The two most common conformations are the "envelope," where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" or "twist," with a C2 axis of symmetry. libretexts.orgresearchgate.net For substituted cyclopentanones, the substituents will preferentially occupy positions that minimize steric interactions.

Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of a molecule, play a crucial role in the chemistry of this compound. wikipedia.org These effects dictate the preferred transition state geometries in reactions and can influence the facial selectivity of nucleophilic attack on the carbonyl group. For example, the trajectory of a nucleophile approaching the carbonyl carbon is influenced by the need for optimal overlap with the π* orbital of the C=O bond. The conformation of the ring and the orientation of substituents can sterically and electronically bias this trajectory, leading to diastereoselective reactions.

Table 4: Conformational and Stereoelectronic Concepts

| Concept | Description | Influence on this compound |

| Ring Conformation | Non-planar structures (envelope, half-chair) to minimize torsional strain. libretexts.org | Determines the spatial orientation of the amino group and affects steric accessibility of the carbonyl. |

| Stereoelectronic Effects | Orbital overlap effects on geometry and reactivity. wikipedia.org | Governs facial selectivity in nucleophilic additions and influences transition state stability. |

| Ring Strain | Combination of angle, torsional, and steric strain. | Changes in ring strain during reactions can affect reactivity rates. quora.com |

Applications of 3 Aminocyclopentanone As a Building Block in Complex Molecular Architectures

Utility in Natural Product Total Synthesis

The aminocyclopentane motif is a common core structure in a variety of biologically active natural products. nih.gov These compounds, isolated from sources as diverse as marine sponges, bacteria, and plants, often exhibit significant pharmacological properties, including antitumoral and antimicrobial activities. nih.gov The limited availability of these complex metabolites from natural sources necessitates their chemical synthesis, a challenge that has spurred the development of innovative synthetic methodologies. nih.gov In this context, 3-aminocyclopentanone derivatives have proven to be essential precursors.

The cyclopentane (B165970) ring of this compound is a scaffold upon which multiple functional groups and stereocenters can be installed with high degrees of control. This is particularly evident in the synthesis of aminocyclopentitol natural products like pactamycin and jogyamycin, which feature a densely substituted five-membered ring. nih.govresearchgate.net Synthetic strategies often focus on the stereo- and regiospecific introduction of nitrogen and oxygen functionalities onto the cyclopentane core. acs.org

A key transformation for creating these functionalized cores is the aza-Piancatelli rearrangement, which converts furfuryl alcohols into 4-aminocyclopentenone derivatives. researchgate.netresearchgate.net This reaction provides rapid access to the core structure, which can then be further elaborated. For example, in synthetic approaches to jogyamycin, the aminocyclopentenone core serves as a platform for sequential reactions, such as the Ichikawa and Overman rearrangements, to install the necessary amino and hydroxyl groups with the correct stereochemistry. researchgate.net Similarly, the total synthesis of (±)-Agelastatin A, a potent antitumoral agent, has been achieved using orthogonally protected diaminocyclopentenones derived from furfural (B47365). nih.gov This approach allows for the selective modification of the amino groups on the cyclopentane ring, showcasing its utility as a synthon for complex targets. nih.gov

The table below summarizes natural products whose syntheses have utilized aminocyclopentane core structures derived from precursors like this compound.

| Natural Product | Core Structure | Biological Activity | Source Reference(s) |

| Agelastatin A | Aminocyclopentane | Antitumoral | nih.govacs.org |

| Jogyamycin | Aminocyclopentitol | Antiprotozoal | nih.govresearchgate.net |

| Pactamycin | Aminocyclopentane | Antibacterial, Antitumor | nih.gov |

| Nemoechine A | Aminocyclopentane | Not specified | nih.gov |

| Agelamadins | Aminocyclopentane | Not specified | nih.gov |

Beyond serving as a core scaffold, this compound derivatives are instrumental in constructing more complex polycyclic and fused ring systems characteristic of many alkaloids and other natural products. nih.govresearchgate.net The reactivity of the aminocyclopentenone unit enables its participation in cascade or domino reactions, where multiple bonds and rings are formed in a single operation. researchgate.netresearchgate.net

For instance, the reaction of γ-amino cyclopentenones with indole derivatives can lead to a diverse range of C3/N-indolyl enones and indole alkaloid-like structures. researchgate.net This transformation, proceeding through a Piancatelli-type rearrangement pathway, allows for the one-pot synthesis of complex, fused heterocyclic systems. researchgate.net Furthermore, sequential aza-Piancatelli and Conia-ene type reactions have been developed to create cis-fused cyclopentenone-pyrrolidine scaffolds diastereoselectively. researchgate.net

The strategic use of these cyclopentanone (B42830) building blocks is also seen in the total synthesis of (−)-Agelastatin A, where an intramolecular aziridination of an azidoformate derived from a cyclopentene precursor is a key step. acs.org The subsequent regioselective ring-opening of the resulting tricyclic aziridine installs vicinal dinitrogen functionalities, a critical feature of the agelastatin core. acs.org These methods highlight how the cyclopentanone scaffold can be strategically employed to access intricate, multi-ring systems found in nature. acs.orgrsc.org

Scaffold Design and Construction in Medicinal Chemistry Research

In medicinal chemistry, the design of novel molecular scaffolds is crucial for the development of new therapeutic agents. The three-dimensional shape and functional group presentation of a scaffold dictate its potential interactions with biological targets. This compound serves as a valuable starting point for creating diverse and structurally unique scaffolds for chemical libraries used in drug discovery.

Chirality is a critical feature in drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure cyclopentane derivatives is therefore of great interest. nih.govbohrium.com Chiral versions of this compound, such as (R)-3-(Boc-amino)cyclopentanone, are employed as building blocks in asymmetric synthesis to produce chiral scaffolds. smolecule.comnih.gov These chiral building blocks are used in the enantioselective synthesis of complex molecules, ensuring precise control over the stereochemistry of the final compound.

The development of methods to produce these chiral derivatives, such as the enzymatic resolution of aminocyclopentenols, provides access to key intermediates for carbocyclic nucleosides and other biologically active molecules. acs.org The resulting chiral cyclopentane scaffolds, featuring amino and other functional groups in a defined spatial arrangement, are valuable for creating libraries of compounds aimed at specific biological targets like enzymes or receptors.

There is a growing trend in medicinal chemistry to move away from flat, aromatic-heavy molecules towards more three-dimensional, sp3-rich structures. enamine.netvu.nl Molecules with higher sp3 character often exhibit improved physicochemical properties, such as better solubility and reduced off-target toxicity. vu.nl The cyclopentane ring of this compound is an inherently sp3-rich motif, making it an ideal starting point for scaffolds that "escape from flatland". enamine.netvu.nl

The synthesis of rigidified scaffolds is also a key strategy, as conformational constraint can lead to higher binding affinity and selectivity for a biological target. Spirocycles, which contain two rings connected by a single atom, are a class of rigidified, sp3-rich scaffolds. nih.gov Methodologies have been developed to construct spirocyclic frameworks, including spiro[cyclopentane-1,3'-oxindole]s and spiropyrazolones, from various precursors, demonstrating the utility of cyclic ketones in generating structural diversity. bohrium.comacs.org These strategies enable the efficient preparation of diverse libraries of novel, three-dimensional scaffolds that can be used to explore new areas of chemical space in drug discovery programs. rsc.orgwhiterose.ac.uk

The table below outlines key descriptors for evaluating the three-dimensionality of molecular scaffolds.

| Descriptor | Definition | Significance in Medicinal Chemistry | Source Reference(s) |

| Fraction sp3 (Fsp3) | Number of sp3 hybridized carbons / Total number of carbons | Measures the degree of saturation and three-dimensionality. Higher Fsp3 is often linked to improved drug properties. | vu.nl |

| Principal Moments of Inertia (PMI) | Describes the mass distribution of a molecule, plotting normalized ratios to define shapes (rod, disk, sphere). | Quantifies the shape and three-dimensionality of a molecule, helping to design non-flat compounds. | vu.nl |

| Plane of Best Fit (PBF) | Measures the deviation of atoms from a plane fitted through the molecule. | A lower value indicates a more three-dimensional, less planar structure. | vu.nl |

Peptides are important biological molecules, but their use as drugs can be limited by poor metabolic stability. nih.govopenaccessjournals.com Peptide mimics, or peptidomimetics, are designed to replicate the structure and function of natural peptides while having improved drug-like properties. The synthesis of non-natural amino acids and constrained scaffolds that can mimic peptide secondary structures, like β-turns, is a key area of research. nih.gov

Design of Bioactive Scaffolds (Focus on Chemical Design Principles)

The chemical structure of this compound, featuring a reactive ketone and a nucleophilic amine on a five-membered ring, provides a versatile platform for the design of bioactive scaffolds. These scaffolds are core structures in medicinal chemistry that can be systematically modified to develop new therapeutic agents. smolecule.comnih.gov The design principles for creating these scaffolds from this compound revolve around leveraging its inherent chemical functionalities and stereochemistry to interact with biological targets.

A primary design strategy involves the modification of the amino and keto groups to introduce diverse functionalities. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the ketone offers a handle for reactions like reductive amination, aldol condensations, and the formation of imines or enamines. These modifications allow for the exploration of a wide chemical space to optimize interactions with specific biological targets. psu.edu

The cyclopentane ring itself serves as a rigid scaffold that pre-organizes the appended functional groups in a defined spatial orientation. This is crucial for achieving high binding affinity and selectivity for enzymes or receptors. The stereochemistry at the 3-position is a key design element, as the chirality of the molecule can significantly influence its biological activity. smolecule.com Enantiomerically pure forms of this compound derivatives are often sought after in drug discovery to ensure specific interactions with chiral biological macromolecules.

Key Chemical Design Principles:

Functional Group Diversity: Utilizing the ketone and amine functionalities to introduce a wide array of chemical groups to probe interactions with biological targets.

Scaffold Rigidity: The cyclopentane ring provides a semi-rigid framework, which helps in pre-organizing the pharmacophoric groups for optimal binding.

Stereochemical Control: Exploiting the chirality of this compound to achieve enantioselective interactions with biological targets.

Privileged Scaffold Approach: this compound can be considered a precursor to privileged scaffolds, which are molecular frameworks that are able to bind to multiple biological targets. nih.gov

Table of Bioactive Scaffolds Derived from this compound:

| Scaffold Type | Key Structural Features | Potential Biological Applications |

| Cyclopentapeptides | Incorporation of the aminocyclopentanone core into a peptide backbone. | Enzyme inhibitors, receptor antagonists. |

| Fused Heterocycles | Annulation of heterocyclic rings (e.g., pyrrolidine, piperidine) onto the cyclopentane frame. tandfonline.com | CNS agents, antiviral compounds. |

| Substituted Aminocyclopentanols | Reduction of the ketone to a hydroxyl group and derivatization of the amine. | Kinase inhibitors, anti-inflammatory agents. |

The design of bioactive scaffolds from this compound is a dynamic area of research, with new strategies continually being developed to create novel molecular architectures with therapeutic potential. greenbone.itmdpi.comaccscience.com

Role in Asymmetric Catalysis as a Chiral Ligand Precursor

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. smolecule.comrsc.org Asymmetric catalysis is a powerful tool in modern organic synthesis that enables the selective production of one enantiomer of a chiral molecule over the other, which is of paramount importance in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. ru.nl

The primary amine functionality of this compound can be readily transformed into a variety of coordinating groups, such as amides, imines, or phosphines. These coordinating groups can then bind to a metal center to form a chiral catalyst. The cyclopentane backbone provides a rigid and well-defined chiral environment around the metal center, which is crucial for inducing high levels of enantioselectivity in a catalytic reaction. psu.edu

One common approach is to synthesize chiral diamine or amino alcohol ligands from this compound. For example, the ketone can be reduced to an alcohol, and the amine can be functionalized to create a bidentate ligand that can coordinate to a metal. The stereochemistry of the resulting ligand, inherited from the starting this compound, dictates the stereochemical outcome of the catalyzed reaction.

Examples of Chiral Ligands Derived from this compound:

| Ligand Type | Synthetic Precursor | Metal Complex | Application in Asymmetric Catalysis |

| Chiral Diamines | This compound | Rhodium, Ruthenium | Asymmetric hydrogenation, transfer hydrogenation |

| Chiral Amino Alcohols | This compound | Titanium, Zinc | Asymmetric additions to carbonyls, epoxidations |

| Chiral Phosphine-Amine Ligands | This compound | Palladium, Iridium | Asymmetric allylic alkylation, C-H activation |

The development of new chiral ligands from readily available precursors like this compound is a continuous effort in the field of asymmetric catalysis. rsc.org The modular nature of these ligands, where both the backbone and the coordinating groups can be systematically varied, allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation. tandfonline.comscispace.com

Mechanistic Investigations and Theoretical Studies on 3 Aminocyclopentanone Reactivity

Elucidation of Reaction Mechanisms in Key Transformations

Key transformations involving 3-aminocyclopentanone and related cyclopentanone (B42830) structures are often governed by complex, multi-step mechanisms. These can involve radical intermediates, pericyclic reactions, and the formation of cationic species, each influencing the final product's structure and stereochemistry.

Radical cyclization reactions represent a powerful method for the construction of five-membered rings. While direct radical pathways to this compound are a specific area of interest, broader studies on cyclopentane (B165970) ring formation offer significant mechanistic insights. These reactions often involve the formation of a carbon-centered radical that subsequently attacks an intramolecular double bond.

An electrochemical approach for the synthesis of β-amino cyclic ketones involves the generation of an N-centered radical from sulfonimides through a proton-coupled electron transfer (PCET) at an anode. nih.gov This radical can then undergo alkenylation to form an alkyl radical intermediate, which subsequently cyclizes. nih.gov Similarly, photoredox-mediated processes can generate radicals that lead to the formation of functionalized cyclic ketones. researchgate.net For instance, a domino radical amidation/semipinacol rearrangement has been developed to create all-carbon quaternary centers bearing an aminomethyl group, highlighting the utility of radical-polar crossover strategies. researchgate.net

The success of these radical cyclizations often depends on the stereoelectronic and geometric factors of the acyclic precursor. iupac.org The 5-exo cyclization pathway is generally favored. iupac.org For example, SmI₂-mediated radical cyclizations have been shown to be effective for constructing cyclobutanol rings, which can be precursors to cyclopentanones. manchester.ac.uk In one instance, a three-component radical coupling was used to bring together different fragments, where a tertiary radical adds to an unsaturated ketone, forming a stabilized α-keto radical that continues the reaction cascade. sci-hub.se

The formation of substituted cyclopentenones, including aminocyclopentenones, is frequently explained by pericyclic reactions, specifically 4π-electrocyclizations of pentadienyl cation intermediates. longdom.orgnih.gov These mechanisms are central to well-known transformations like the Nazarov and Piancatelli rearrangements. wikipedia.orgwikipedia.org

The Nazarov cyclization involves the acid-promoted formation of a pentadienyl cation from a divinyl ketone. nih.govwikipedia.org This cation then undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation. nih.govlongdom.org Subsequent elimination leads to the cyclopentenone product. nih.gov The stereochemistry of the product is dictated by the torquoselective nature of the conrotatory ring closure. nih.gov

The Piancatelli rearrangement provides a direct route to 4-hydroxycyclopentenone derivatives from 2-furylcarbinols. wikipedia.orgnih.gov The reaction is initiated by acid-catalyzed dehydration to form a furanoxonium ion, which opens to a pentadienyl cation intermediate (a Stenhouse-like salt). thieme-connect.com This intermediate then undergoes a 4π conrotatory electrocyclization to yield the trans-substituted 4-hydroxycyclopentenone. nih.govthieme-connect.com

The aza-Piancatelli reaction is a powerful variant for synthesizing 4-aminocyclopentenones . nih.govthieme-connect.com In this process, an amine acts as the nucleophile instead of water. thieme-connect.com The reaction proceeds through the formation of a 1-amino-pentadienyl cation, which undergoes the same type of 4π-conrotatory electrocyclization, leading to the formation of trans-4,5-disubstituted aminocyclopentenones with high diastereoselectivity. nih.govresearchgate.netrsc.org Lewis acids like dysprosium(III) triflate [Dy(OTf)₃] have been shown to be effective catalysts for this transformation. nih.govthieme-connect.com

A plausible mechanistic pathway for the aza-Piancatelli rearrangement is detailed below:

Activation and Nucleophilic Attack: A Lewis or Brønsted acid activates the 2-furylcarbinol, which is then attacked by an amine nucleophile to form a hemiaminal intermediate. thieme-connect.com

Ring Opening: The furan ring opens to form a pentadienyl carbocation intermediate. thieme-connect.com

Electrocyclization: This cation undergoes a 4π conrotatory electrocyclization. thieme-connect.com

Product Formation: The resulting cyclic cation is then quenched to furnish the final trans-substituted 4-aminocyclopentenone product. thieme-connect.com

An unexpected reactivity of a γ-amino cyclopentenone has been observed, involving a Lewis acid-promoted displacement of the amino group, which proceeds through a Piancatelli-type rearrangement mechanism. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reactivity of this compound and related compounds. These studies provide detailed insights into reaction energetics, conformational preferences, and the nature of transition states.

DFT calculations have been employed to explore the mechanism of the aza-Piancatelli reaction to understand the influence of substituents on reactivity. acs.org These studies analyze the multi-step mechanism, including the initial nucleophilic attack, proton transfer, and the crucial ring-opening step. The calculations reveal that the large conjugation in the resulting open-chain molecule is a significant driving force, compensating for the loss of aromaticity from the initial furan ring. acs.org

In the context of the Nazarov cyclization, computational studies have helped to model the migratory behavior of substituents in the cationic intermediates, providing a predictive framework for the reaction's outcome. researchgate.net For reactions involving α-methylene cyclopentanones, conformational analysis has shown that the stereochemistry of side chains can dictate the stable conformation of the core ring system, which in turn influences reactivity towards nucleophiles. researchgate.net Lewis acidity studies combined with DFT calculations have also been used to understand the synergistic effects of catalysts and solvents, for instance, showing how hexafluoroisopropanol (HFIP) can act as a Lewis acid in the aza-Piancatelli reaction. chim.it

The cyclopentane ring is not planar and exists in various puckered conformations, such as the envelope and half-chair forms, which are in rapid flux. scribd.com The presence of substituents, like the amino and keto groups in this compound, significantly influences the conformational preferences and the energy barriers between different conformers.

| Compound/System | Conformational Detail | Energy Value (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopentanone | Barrier to inversion (half-chair) | 1.15 | scribd.com |

| Cis-1,3-dimethylcyclopentane | More stable than trans isomer by | 0.5 | scribd.com |

| Di-bromo cyclopentane | Cis-1,3 diequatorial preferred over trans by | 0.58 | scribd.com |

The synthesis and transformation of this compound derivatives often rely on transition-metal catalysis, where the interaction between the metal center and the chiral ligand is paramount for achieving high efficiency and stereoselectivity. Theoretical studies play a crucial role in understanding these interactions.

DFT calculations have been used to optimize the molecular structures of metal complexes and to elucidate the catalytic cycle. acs.orgsemanticscholar.org For instance, in the ruthenium-catalyzed hydrogen transfer between alcohols and carbonyls, theoretical calculations indicated a metal-ligand bifunctional catalysis mechanism. acs.org The HOMO-LUMO energy gaps calculated for these complexes can provide insights into their reactivity. sysrevpharm.org

In rhodium-catalyzed reactions, the electronic and steric properties of phosphine ligands significantly influence the outcome. nih.govrsc.org DFT studies on rhodium-catalyzed silylation showed that the high barrier to reductive elimination from rhodium complexes ligated by certain ligands dictates the unusual regioselectivity. nih.gov Similarly, in copper-catalyzed reactions, the choice of diamine or amino acid-derived ligands is critical. nih.govmdpi.com Computational models can help rationalize how non-covalent interactions between the ligand and the substrate, such as hydrogen bonding, contribute to enantioselectivity in catalytic systems. nih.gov The development of catalysts often involves screening various ligands, and computational insights can guide this process by predicting which ligand-metal combinations are most likely to be successful. d-nb.infochemsoc.org.cn

| Metal Catalyst | Reaction Type | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Hydrogen Transfer | N-tosylethylenediamine | Operates via a metal-ligand bifunctional mechanism. | acs.org |

| Rhodium(I) | Hydroformylation | Bisphosphines | Ligand's electronic properties influence enantioselectivity. | rsc.org |

| Rhodium | C-H Silylation | Xantphos derivatives | Ligand structure controls regioselectivity through reductive elimination barrier. | nih.gov |

| Copper | Amidation (Goldberg) | Diamine ligands | Enables mild reaction conditions for C-N bond formation. | nih.gov |

| Copper | Asymmetric Amidation | Bisphosphine, Phenoxide, Diamine | Three distinct ligands cooperate in a photoinduced catalytic cycle. | nih.gov |

Future Perspectives and Research Challenges in 3 Aminocyclopentanone Chemistry

Development of Novel and Efficient Synthetic Routes

The development of new and more efficient methods for synthesizing 3-aminocyclopentanone and its analogs is a primary focus of ongoing research. While traditional methods exist, they often face limitations in terms of yield, stereocontrol, and environmental impact.

Future research is geared towards several key areas:

Biomass-derived Feedstocks: A significant push is being made to develop synthetic pathways that utilize renewable resources. Chitin (B13524), an abundant biopolymer, has emerged as a promising starting material. rsc.orgrsc.org Researchers are exploring the conversion of chitin-derived platform molecules, such as 3-acetamido-5-acetylfuran (3A5AF), into 3-aminocyclopentenone derivatives through processes like the Piancatelli rearrangement. rsc.orgresearchgate.net This approach offers a sustainable alternative to petroleum-based syntheses. researchgate.net

Catalytic Innovations: The exploration of novel catalytic systems is crucial for improving the efficiency and selectivity of synthetic routes. This includes the development of catalysts for reactions like the aza-Piancatelli rearrangement, which can provide direct access to functionalized 4-aminocyclopentenones. chim.itrsc.org

Chemoenzymatic Strategies: The integration of chemical and enzymatic steps, known as chemobiocatalysis, presents a powerful approach. bohrium.com For instance, the use of carbonyl reductases for the stereoselective reduction of precursor ketones can lead to the synthesis of chiral amino alcohols derived from this compound with high enantiomeric excess. bohrium.com

A comparative look at emerging synthetic strategies highlights the shift towards greener and more efficient processes.

Table 1: Comparison of Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biomass Valorization | Utilizes renewable feedstocks like chitin. rsc.orgrsc.org | Sustainable, potential for diverse nitrogen-containing compounds. rsc.orgresearchgate.net | Often requires multi-step conversions and optimization of reaction conditions. |

| Catalytic Rearrangements | Employs reactions like the aza-Piancatelli rearrangement. chim.itrsc.org | Direct access to complex cyclopentanone (B42830) scaffolds. rsc.org | Limited substrate scope and the need for catalyst development. rsc.org |

| Chemobiocatalysis | Combines chemical and enzymatic transformations. bohrium.com | High stereoselectivity, milder reaction conditions. bohrium.com | Enzyme stability and compatibility with chemical reagents can be a concern. bohrium.com |

| Ring-Closing Metathesis (RCM) | Forms the cyclopentane (B165970) ring from acyclic precursors. acs.org | Provides access to a variety of substituted derivatives. acs.org | Requires specific diene precursors and expensive ruthenium catalysts. |

Expanding the Scope of Functionalization and Derivatization

The versatility of the this compound scaffold lies in the ability to introduce a wide range of functional groups at various positions on the ring. Future research will focus on expanding the toolbox of reactions available for its derivatization, enabling the synthesis of a more diverse library of compounds.

Key areas of exploration include:

Nucleophilic and Electrophilic Additions: Developing new methods for the selective addition of nucleophiles and electrophiles to the ketone and amino functionalities will allow for the introduction of diverse substituents.

Cross-Coupling Reactions: The use of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be further explored to attach aryl, heteroaryl, and other complex fragments to the cyclopentane ring.

Multi-component Reactions: Designing novel multi-component reactions that incorporate this compound or its precursors will enable the rapid construction of complex molecular architectures in a single step. acs.org

Post-synthesis Modification: Exploring the derivatization of the amino and keto groups after the core cyclopentane ring has been formed provides a flexible strategy for creating a wide array of analogs. For example, the Boc-protected derivative, (R)-3-(Boc-amino)cyclopentanone, serves as a key intermediate for further modifications. smolecule.com

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages in terms of reproducibility, scalability, and safety. syrris.commdpi.com The integration of this compound synthesis and derivatization into continuous flow processes is a promising area for future development.

Potential benefits and research directions include:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and intermediates.

Automated Library Synthesis: Automated flow chemistry platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. syrris.com This approach can significantly accelerate the discovery of new lead compounds. syrris.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. syrris.commdpi.com

The development of robust and versatile automated flow systems for the synthesis and modification of this compound derivatives is a key challenge that will require interdisciplinary collaboration between organic chemists and chemical engineers. rsc.org

Exploration of New Applications in Materials Science and Chemical Biology (Non-Clinical)

While the primary focus of this compound chemistry has been in the synthesis of pharmaceutical intermediates, there is a growing interest in exploring its potential in other scientific fields.

Materials Science: The rigid cyclopentane scaffold and the presence of versatile functional groups make this compound derivatives attractive candidates for the development of new materials. Potential applications include their use as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. The ability to introduce different functional groups could allow for the tuning of material properties such as conductivity, optical activity, and self-assembly behavior.

Chemical Biology: this compound derivatives can serve as valuable tools for probing biological processes. Their constrained conformation can be used to design specific ligands for proteins and other biological macromolecules. These compounds can be functionalized with fluorescent tags or other reporter groups to visualize and study their interactions within cellular systems. The development of derivatives with specific binding affinities could lead to new chemical probes for understanding enzyme mechanisms and cellular signaling pathways.

Addressing Stereochemical Control Challenges in Complex Syntheses

Achieving precise control over the stereochemistry of the cyclopentane ring is a significant challenge in the synthesis of complex molecules containing the this compound motif. The presence of multiple stereocenters necessitates the development of highly stereoselective synthetic methods.

Future research will need to address the following challenges:

Diastereoselective Reactions: Developing new reactions that can create the desired diastereomer with high selectivity is crucial. This includes exploring substrate-controlled and reagent-controlled strategies. researchgate.net

Enantioselective Catalysis: The use of chiral catalysts to control the absolute stereochemistry of the cyclopentane ring is a key area of research. This includes the development of new chiral ligands and organocatalysts for reactions such as asymmetric hydrogenation, aldol reactions, and Michael additions.

Chiral Resolution: While enantioselective synthesis is the preferred approach, classical resolution techniques, such as the formation of diastereomeric salts, will continue to play a role, especially for large-scale production. However, developing more efficient and sustainable resolution methods is an ongoing need.

Computational Modeling: The use of computational methods to predict the stereochemical outcome of reactions can aid in the rational design of new synthetic strategies. By understanding the transition state geometries and energetic barriers, chemists can develop more effective methods for controlling stereochemistry.

Overcoming these stereochemical challenges will be essential for the successful synthesis of complex natural products and pharmaceutical agents that incorporate the this compound core.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Aminocyclopentanone, and how can reaction conditions influence yield and purity?

- Methodological Answer :

- Reductive Amination : Use cyclopentanone with ammonia and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6-7) to minimize side reactions like over-reduction .

- Oxidative Methods : Employ ketone precursors with oxidizing agents (e.g., potassium permanganate) followed by amination steps. Monitor temperature (20-25°C) to avoid decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are recommended for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.5-2.5 ppm for cyclopentane protons; δ 3.2-3.5 ppm for amino protons) and ¹³C NMR (δ 210-220 ppm for ketone carbonyl) confirm structural integrity .

- FT-IR : Look for peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ at m/z 114.1 .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Store in airtight, amber glass containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or moisture absorption .

- Avoid prolonged exposure to light, as UV radiation can degrade the amino group .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer :

- Control Experiments : Verify assay conditions (pH, temperature, buffer composition) using standardized protocols (e.g., FDA guidelines) .

- Structural Analysis : Compare crystallographic data (X-ray/NMR) of derivatives to confirm stereochemical consistency .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess reproducibility across replicates .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., proteases). Focus on hydrogen bonding (NH group) and hydrophobic interactions (cyclopentane ring) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of inhibitor-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What experimental approaches validate the role of this compound in chiral synthesis, particularly for asymmetric catalysis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers and determine enantiomeric excess (>98%) .

- Catalytic Screening : Test palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assess stereoselectivity. Monitor turnover frequency (TOF) via GC-MS .

Methodological and Data Analysis Questions

Q. How should researchers design a kinetic study to investigate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2-12) and incubate samples at 37°C. Collect aliquots at timed intervals .

- Analytical Tools : Use HPLC-DAD (C18 column, λ = 254 nm) to quantify degradation products. Calculate rate constants (k) via pseudo-first-order kinetics .

Q. What criteria should guide the selection of this compound derivatives for high-throughput screening in drug discovery?

- Methodological Answer :

- Lipinski’s Rule : Prioritize derivatives with molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.